molecular formula C17H14F3NO4S2 B2509129 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034239-78-4

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2509129
CAS RN: 2034239-78-4
M. Wt: 417.42
InChI Key: LLJRJECHNJFJFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential as enzyme inhibitors. While the specific compound "N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide" is not directly mentioned in the provided papers, insights can be drawn from similar compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been described, highlighting the structure-activity relationship (SAR) and biochemical characterization of these compounds as inhibitors of kynurenine 3-hydroxylase . Another study reports the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties, which were found to be potent inhibitors of human carbonic anhydrase isoforms . Additionally, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction has been achieved, demonstrating the versatility of gold carbenoid chemistry .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their inhibitory activity. The studies have shown that the introduction of specific substituents can significantly enhance the binding affinity to target enzymes. For example, the presence of a 4-phenylthiazol-2-yl group in the benzenesulfonamide scaffold has been associated with high-affinity inhibition of kynurenine 3-hydroxylase . The incorporation of triazole moieties and the use of flexible linkers in the molecular structure have also been explored to improve the inhibitory potency against carbonic anhydrase isoforms . These findings suggest that the molecular structure of "this compound" would likely be designed to optimize interactions with the active site of its target enzyme.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzenesulfonamide derivatives can be complex and require precise conditions. The gold(I)-catalyzed cascade reaction used to synthesize N-(furan-3-ylmethylene)benzenesulfonamides is an example of an innovative approach to constructing these compounds, involving a 1,2-alkynyl migration onto a gold carbenoid . This method demonstrates the potential for novel reaction pathways in the synthesis of benzenesulfonamide derivatives, which could be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide some insights. Benzenesulfonamides often exhibit high binding affinity to their target enzymes due to the presence of specific functional groups that interact with the active site . The solubility, stability, and ability to cross biological membranes are also important properties that can affect the compound's efficacy as a drug. The introduction of substituents such as trifluoromethyl groups can influence these properties by altering the compound's lipophilicity and electronic distribution .

Scientific Research Applications

Synthesis and Characterization

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide and its derivatives have been synthesized and characterized with potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study focused on the synthesis and characterization of Celecoxib derivatives as potential therapeutic agents. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, showing that certain compounds exhibited significant activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or Celecoxib. This research suggests the potential development of these compounds into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Biochemical Evaluation and Enzyme Inhibition

Another application involves the biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. The compounds synthesized in this research were found to be potent in vitro inhibitors of the enzyme, suggesting their potential use in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).

Gold(I)-Catalyzed Cascade Reactions

Research into gold(I)-catalyzed cascade reactions has led to the synthesis of a variety of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials. This pathway involves a rarely observed 1,2-alkynyl migration onto a gold carbenoid, enriching gold carbenoid chemistry and highlighting a novel synthetic route for the development of furan-based compounds (Tao Wang et al., 2014).

Antimicrobial Activity

A study synthesized 4-hydroxy naphthalen-1-yl, naphtho[1,2-b]furan, benzo[h]chromene, and 5,6-dihydropyridazine derivatives containing the sulfonamide moiety, assessing their antimicrobial activity. These compounds showed significant in vitro antimicrobial properties, suggesting their potential as antimicrobial agents (M. El-Gaby et al., 2018).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S2/c18-17(19,20)12-3-1-4-14(9-12)27(23,24)21-11-16(22,13-6-7-25-10-13)15-5-2-8-26-15/h1-10,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJRJECHNJFJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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